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Compound of Interest

Compound Name: Nilotinib hydrochloride

Cat. No.: B1258797

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of nilotinib hydrochloride, a second-
generation tyrosine kinase inhibitor. It covers its chemical properties, mechanism of action,
relevant signaling pathways, and key experimental data. Detailed protocols for essential in vitro
assays are also included to facilitate further research and drug development efforts.

Chemical and Physical Properties

Nilotinib is an orally bioavailable aminopyrimidine-derivative.[1] The hydrochloride monohydrate
is the form used in the drug substance.[2]

Chemical Name: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-
(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate[2]

CAS Number: 923288-90-8 (for nilotinib hydrochloride monohydrate)[3][4]

Molecular Formula: C2sH22F3N70-HCI-H20[2]

Molecular Weight: 584.00 g/mol [2]

Appearance: White to slightly yellowish to slightly greenish yellow powder[2]

Chemical Structure:
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lw.Chemical structure of Nilotinib

Mechanism of Action and Signaling Pathways

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[5] The Philadelphia
chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion
gene, which encodes a constitutively active tyrosine kinase that drives the uncontrolled
proliferation of leukemic cells in Chronic Myeloid Leukemia (CML).[1]

Nilotinib binds to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive
conformation.[1] This prevents the phosphorylation of downstream substrates, thereby
inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis in BCR-
ABL-positive cells.[1]

Beyond BCR-ABL, nilotinib also demonstrates inhibitory activity against other tyrosine kinases,
including:

» Platelet-derived growth factor receptor (PDGFR)[1]
e c-Kit[1]
o Colony-stimulating factor 1 receptor (CSF-1R)[1]

 Discoidin domain-containing receptor 1 (DDR1)[1]

BCR-ABL Signaling Pathway

The constitutive activity of the BCR-ABL kinase activates several downstream signaling
pathways critical for CML pathogenesis. Nilotinib's inhibition of BCR-ABL effectively blocks
these pathways.
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Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival signaling

pathways.

JAK-STAT Signaling Pathway

Nilotinib has also been shown to interfere with the JAK-STAT signaling pathway.[3][4] This

pathway is crucial for the survival and proliferation of CML leukemic stem cells.[4] Down-

regulation of key genes in this pathway, such as JAK2 and STAT5, contributes to the

therapeutic effect of nilotinib.[3][6]
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Caption: Nilotinib can inhibit the JAK-STAT pathway, crucial for leukemic stem cell survival.

Quantitative Data

Table 1: In Vi i ¢ Nilotinib (IC lues)

Target Kinase ICs0 (M) Cell Line/Assay Condition
c-ABL 28 Kinase activity assay
BCR-ABL (wild-type) 1545 Recombinant kinase assays
and cellular assays

PDGFR 69 Kinase autophosphorylation
c-Kit 210 Kinase autophosphorylation
DDR1 3.7 Kinase autophosphorylation
CSF-1R 125-250 Kinase autophosphorylation

Note: ICso values can vary depending on the specific assay conditions and cell lines used.

Table 2: Clinical Efficacy of Nilotinib in Chronic Myeloid
Leukemia (CML)
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Clinical Trial/Study

Patient Population

Primary Endpoint

Response Rate

ENESTnd

Newly diagnosed Ph+
CML-CP

Major Molecular
Response (MMR) at
12 months

Superior to imatinib

Phase 2 Study

Imatinib-resistant or -
intolerant CML-CP

Major Cytogenetic
Response (MCyR)

59%

Phase 2 Study

Imatinib-resistant or -
intolerant CML-CP

Complete Cytogenetic

Response (CCyR)

44%

NOVEL Study

Imatinib-resistant or -
intolerant CML-CP/AP

Overall Survival (OS)
at 48 months

(estimated)

~80%

JALSG CML212

De novo CML-CP

Cumulative MR#*-> at
18 months

32.6%

Abbreviations: Ph+ CML-CP (Philadelphia chromosome-positive chronic myeloid leukemia in
chronic phase), AP (accelerated phase), MR#-> (=4.5-log reduction in BCR-ABL1 transcripts).

Experimental Protocols
BCR-ABL Kinase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a compound
against the BCR-ABL kinase.
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Caption: Workflow for a typical in vitro BCR-ABL kinase inhibition assay.
Methodology:
o Preparation of Reagents:

o Prepare a suitable kinase reaction buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1
mM EGTA, 2 mM DTT, 0.01% Brij-35).

o Dilute recombinant BCR-ABL kinase to the desired concentration in kinase buffer.

o Prepare a solution of a suitable substrate (e.g., a synthetic peptide or a recombinant
protein like GST-CrkL) in kinase buffer.

o Prepare a stock solution of ATP in water.
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o Prepare serial dilutions of nilotinib and control compounds in DMSO, then further dilute in
kinase buffer.

e Kinase Reaction:
o In a 96-well plate, add the kinase, substrate, and test compound solutions.

o Initiate the reaction by adding ATP. The final ATP concentration should be at or near the
Km for the kinase.

o Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
e Detection:
o Stop the reaction by adding a stop solution (e.g., EDTA).

o Detect the amount of phosphorylated substrate. This can be done using various methods,
such as:

» ELISA: Using a phosphospecific antibody to capture and detect the phosphorylated
substrate.

» Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP
produced during the kinase reaction.[7]

» Radiometric assays: Using [y-32P]ATP and measuring the incorporation of the
radioactive phosphate into the substrate.

o Data Analysis:

o Calculate the percentage of kinase activity inhibition for each compound concentration
relative to the DMSO control.

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the ICso value.

Cell Viability (MTT) Assay
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This protocol describes a colorimetric assay to assess the effect of nilotinib on the viability and
proliferation of cancer cell lines (e.g., K562).

Methodology:
o Cell Seeding:
o Culture the desired cancer cell line (e.g., K562) in appropriate media.
o Harvest cells in the exponential growth phase and determine the cell concentration.

o Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in a final volume of 100 L.

o Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or stabilize.
e Compound Treatment:
o Prepare serial dilutions of nilotinib in the cell culture medium.

o Remove the old medium from the wells and add 100 uL of the medium containing the
different concentrations of nilotinib. Include a vehicle control (e.g., 0.1% DMSO).

o Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2
incubator.

e MTT Addition and Incubation:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile PBS.

o Add 10-20 pL of the MTT solution to each well.

o Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the
yellow MTT to purple formazan crystals.

e Solubilization of Formazan:
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o Carefully remove the medium containing MTT.

o Add 100-150 pL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10%
SDS) to each well to dissolve the formazan crystals.

o Gently pipette up and down or shake the plate to ensure complete solubilization.

e Absorbance Measurement and Data Analysis:

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.

o Calculate the percentage of cell viability for each treatment group compared to the vehicle
control.

o Plot the percent viability against the logarithm of the nilotinib concentration and determine
the 1Cso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Nilotinib Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258797#nilotinib-hydrochloride-cas-number-and-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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